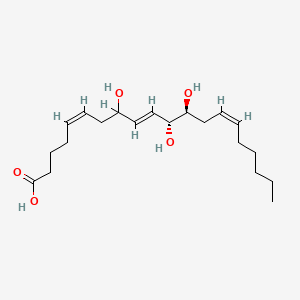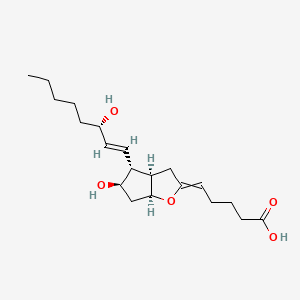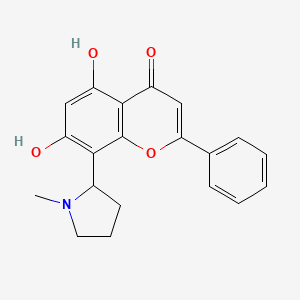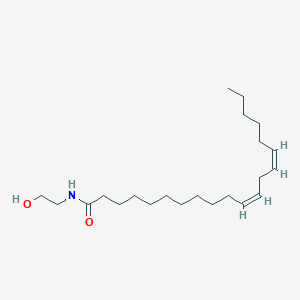
Trioxilin A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioxilin a3, also known as 8, 11, 12-teta, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, trioxilin A3 is considered to be an eicosanoid lipid molecule. Trioxilin a3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Trioxilin a3 has been primarily detected in urine. Within the cell, trioxilin A3 is primarily located in the membrane (predicted from logP) and cytoplasm. Trioxilin a3 can be biosynthesized from (5Z, 9E, 14Z)-icosa-5, 9, 14-trienoic acid.
Trioxilin A3 is a trioxilin having (5Z,9E,14Z) double bond configuration; and 8-, (11R)- and (12S)-hydroxy substituents. It derives from a (5Z,9E,14Z)-icosa-5,9,14-trienoic acid. It is a conjugate acid of a trioxilin A3(1-).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Trioxilin A3 has been a subject of interest in the field of organic synthesis. Studies have demonstrated the total synthesis of trioxilins, including the (8,11,12)-A3 type, which are derivatives of the TrXB3 type. This synthesis involves key steps like the allylic rearrangement under specific reaction conditions (Lapitskaya et al., 2004).
Biological Implications in Human Health
- A study on mutations in a new cytochrome P450 gene related to lamellar ichthyosis type 3 revealed that this gene encodes a protein which can catalyze the 20-hydroxylation of trioxilin A3. This suggests that trioxilin A3 may play a role in skin hydration and potentially in other forms of autosomal recessive congenital ichthyosis (ARCI) (Lefévre et al., 2006).
Involvement in Lipid Signaling and Physiological Processes
- Trioxilin A3 is involved in lipid signaling, playing a role in various physiological processes. For example, mammalian soluble epoxide hydrolase, identified as a hepoxilin hydrolase, can degrade hepoxilins to trioxilins. This indicates the importance of trioxilin A3 in processes like inflammation and skin barrier function (Cronin et al., 2011).
Role in Anti-inflammatory Properties
- A new trioxilin isolated from the dinoflagellate Oxyrrhis marina demonstrated significant anti-inflammatory properties. This finding suggests that trioxilins could be potential candidates for developing new anti-inflammatory drugs (Yoon et al., 2017).
Trioxilins in Microbial Enzyme Biotransformation
- Research has shown the biotransformation of polyunsaturated fatty acids into hepoxilins and trioxilins by microbial enzymes. This could facilitate the development of new drugs based on lipid mediators, highlighting the therapeutic potential of trioxilins (An et al., 2018).
Impact on Marine Organisms
- In marine biology, studies have investigated the potential roles of trioxilins in processes like egg hatching and larval settlement in barnacles. Such research sheds light on the biological functions of trioxilins in different species and ecosystems (Vogan et al., 2003).
Propriétés
Numéro CAS |
68860-46-8 |
|---|---|
Nom du produit |
Trioxilin A3 |
Formule moléculaire |
C20H34O5 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(5Z,9E,11R,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h6-7,9-10,15-19,21-23H,2-5,8,11-14H2,1H3,(H,24,25)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1 |
Clé InChI |
WPLPEZUSILBTGP-CIQDQOFUSA-N |
SMILES isomérique |
CCCCC/C=C\C[C@@H]([C@@H](/C=C/C(C/C=C\CCCC(=O)O)O)O)O |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |
Description physique |
Solid |
Synonymes |
8,11,12-TETA 8,11,12-trihydroxy-5,9,14-eicosatrienoic acid trioxilin A3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)


![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)







